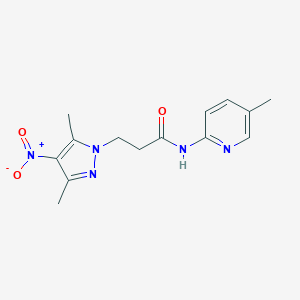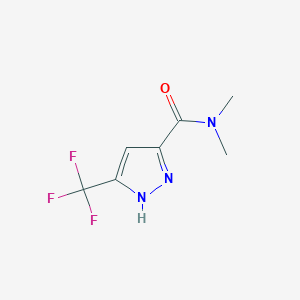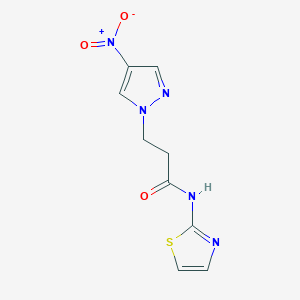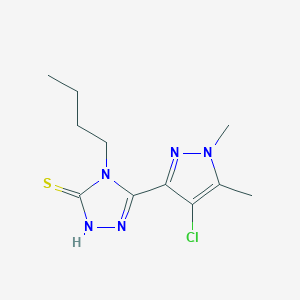
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various biomedical applications, including cancer treatment, anti-inflammatory therapy, and antimicrobial activity.
作用机制
The mechanism of action of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is complex and involves multiple pathways. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Its anti-inflammatory activity is due to its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Its antimicrobial activity is due to its ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer treatment, this compound induces apoptosis in cancer cells, which leads to tumor regression. In anti-inflammatory therapy, it reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. In antimicrobial activity, it inhibits bacterial growth, which leads to the eradication of bacterial infections.
实验室实验的优点和局限性
The advantages of using 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments are its potent anticancer, anti-inflammatory, and antimicrobial activity. Its limitations include its complex synthesis method, which makes it difficult to produce large quantities of the compound, and its potential toxicity, which requires careful handling and testing.
未来方向
The future directions of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol include further investigation of its anticancer, anti-inflammatory, and antimicrobial activity. Additionally, its potential as a drug delivery system and its ability to cross the blood-brain barrier for the treatment of neurological disorders should be explored. Further studies should also focus on the optimization of its synthesis method and the development of more efficient and cost-effective methods of production.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in various biomedical applications. Its complex synthesis method and potential toxicity require careful handling and testing, but its potent anticancer, anti-inflammatory, and antimicrobial activity make it a valuable asset in scientific research. Further investigation and optimization of this compound are necessary to fully realize its potential in biomedical applications.
合成方法
The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex process that involves several steps. The synthesis begins with the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyphenyl hydrazine to produce the hydrazone intermediate. The final step involves the reaction of the hydrazone intermediate with sodium azide and copper sulfate to form the desired compound.
科学研究应用
The scientific research application of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is diverse and promising. This compound has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains.
属性
分子式 |
C14H14ClN5OS |
|---|---|
分子量 |
335.8 g/mol |
IUPAC 名称 |
3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14ClN5OS/c1-8-11(15)12(18-19(8)2)13-16-17-14(22)20(13)9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H,17,22) |
InChI 键 |
PTGHNLRKIKFNPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Cl |
规范 SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)


![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)



![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
